REACTION_CXSMILES
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C([Li])CCC.[Cl:6][C:7]1[CH:15]=[CH:14][C:10]([C:11](Cl)=[O:12])=[CH:9][C:8]=1[N+:16]([O-:18])=[O:17].[C:19]([OH:23])([CH3:22])([CH3:21])[CH3:20]>>[Cl:6][C:7]1[CH:15]=[CH:14][C:10]([C:11]([O:23][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:12])=[CH:9][C:8]=1[N+:16]([O-:18])=[O:17]
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Name
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|
Quantity
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101 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
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10 g
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Type
|
reactant
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Smiles
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ClC1=C(C=C(C(=O)Cl)C=C1)[N+](=O)[O-]
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Name
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|
Quantity
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200 mL
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Type
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reactant
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Smiles
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C(C)(C)(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the dark solution was stirred for 1.5 hours at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction was evaporated under vacuum
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Type
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CUSTOM
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Details
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the residue was crystallized from hexane
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Reaction Time |
0.5 h |
Name
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Type
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product
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Smiles
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ClC1=C(C=C(C(=O)OC(C)(C)C)C=C1)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |